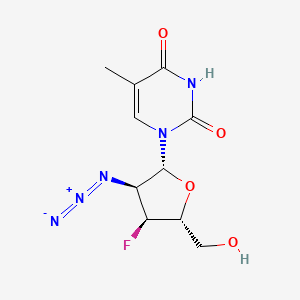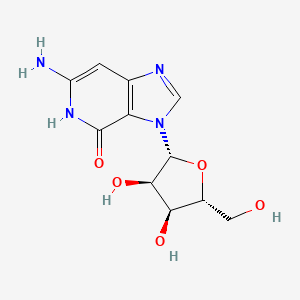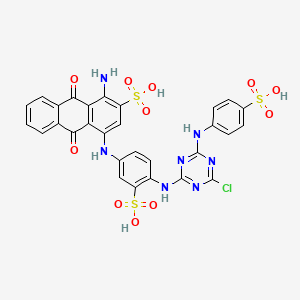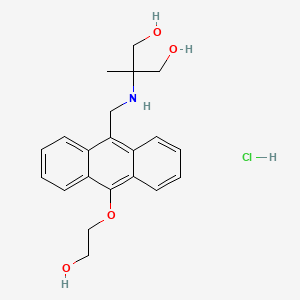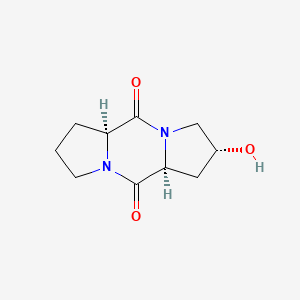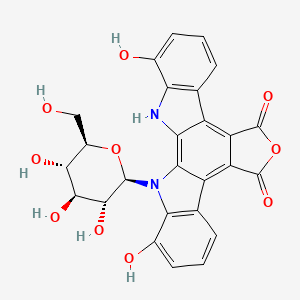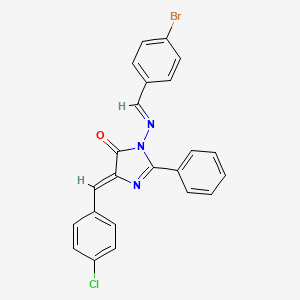
2,2'-Dithiobis(N-(2-(palmitoyloxy)ethyl)benzamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Dithiobis(N-(2-(palmitoyloxy)ethyl)benzamide) is a complex organic compound characterized by its unique structure, which includes disulfide bonds, aromatic rings, and ester groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dithiobis(N-(2-(palmitoyloxy)ethyl)benzamide) typically involves multiple steps, starting with the preparation of the benzamide derivative. The process includes:
Formation of Benzamide Derivative: The initial step involves the reaction of benzoyl chloride with an amine to form the benzamide derivative.
Introduction of Palmitoyloxy Group: The benzamide derivative is then reacted with palmitic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to introduce the palmitoyloxy group.
Formation of Disulfide Bond: The final step involves the oxidation of thiol groups to form the disulfide bond, resulting in the formation of 2,2’-Dithiobis(N-(2-(palmitoyloxy)ethyl)benzamide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Dithiobis(N-(2-(palmitoyloxy)ethyl)benzamide) can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to thiols using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The ester and amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Substituted amides or esters.
Aplicaciones Científicas De Investigación
2,2’-Dithiobis(N-(2-(palmitoyloxy)ethyl)benzamide) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of protein-protein interactions and as a cross-linking agent in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,2’-Dithiobis(N-(2-(palmitoyloxy)ethyl)benzamide) involves its ability to form disulfide bonds with thiol groups in proteins and other biomolecules. This cross-linking can alter the structure and function of proteins, affecting various cellular pathways and processes. The compound’s palmitoyloxy group may also facilitate its incorporation into lipid membranes, influencing membrane dynamics and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Dithiobis(N-(2-hydroxyethyl)benzamide): Lacks the palmitoyloxy group, making it less hydrophobic.
2,2’-Dithiobis(N-(2-(stearoyloxy)ethyl)benzamide): Contains a longer fatty acid chain, which may affect its solubility and membrane interactions.
Uniqueness
2,2’-Dithiobis(N-(2-(palmitoyloxy)ethyl)benzamide) is unique due to its specific combination of disulfide bonds, aromatic rings, and palmitoyloxy groups. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
78010-14-7 |
|---|---|
Fórmula molecular |
C50H80N2O6S2 |
Peso molecular |
869.3 g/mol |
Nombre IUPAC |
2-[[2-[[2-(2-hexadecanoyloxyethylcarbamoyl)phenyl]disulfanyl]benzoyl]amino]ethyl hexadecanoate |
InChI |
InChI=1S/C50H80N2O6S2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-37-47(53)57-41-39-51-49(55)43-33-29-31-35-45(43)59-60-46-36-32-30-34-44(46)50(56)52-40-42-58-48(54)38-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h29-36H,3-28,37-42H2,1-2H3,(H,51,55)(H,52,56) |
Clave InChI |
JWIGZQSSBMAIEW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)OCCNC(=O)C1=CC=CC=C1SSC2=CC=CC=C2C(=O)NCCOC(=O)CCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


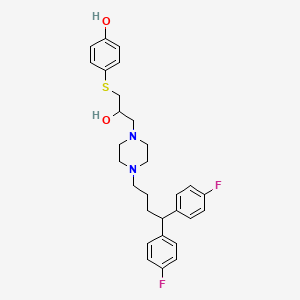

![3-[[4-[[Diamino(phenylazo)phenyl]azo]-1-naphthyl]azo]-N,N,N-trimethylanilinium chloride](/img/structure/B12783285.png)
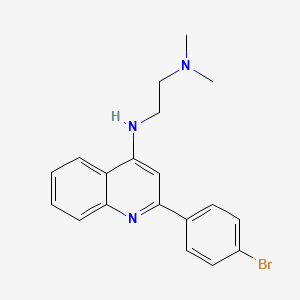
![(2S,4S)-4-fluoro-1-[2-[(4-methyl-1-methylsulfonylpiperidin-4-yl)amino]acetyl]pyrrolidine-2-carbonitrile](/img/structure/B12783295.png)
